3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine
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Overview
Description
3-Ethyl-3-azabicyclo[331]nonan-9-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . The reaction conditions often include the use of acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Raney nickel: For catalytic hydrogenation.
Sodium triacetoxyhydridoborate: For reductive amination.
Acetyl and chloroacetyl chlorides: For forming amides.
Thiophosgene: For forming isothiocyanates.
Major Products
The major products formed from these reactions include amides, Schiff bases, isothiocyanates, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine: Similar structure but with a benzyl group instead of an ethyl group.
3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine: Contains a tert-butoxycarbonyl group.
3-azabicyclo[3.3.1]non-3-enes: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-ethyl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C10H20N2/c1-2-12-6-8-4-3-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3 |
InChI Key |
QPMVWSUNTYBPJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCCC(C1)C2N |
Origin of Product |
United States |
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